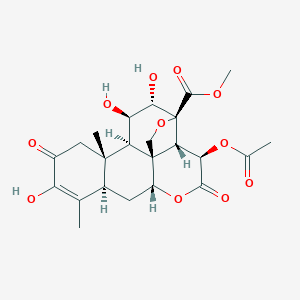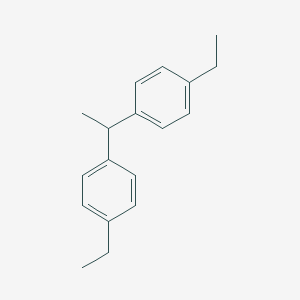
Ethane, 1,1-bis(p-ethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1-bis(p-ethylphenyl)-, also known as DPE, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. DPE is a colorless, crystalline substance that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent probe in biological and biochemical studies due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1-bis(p-ethylphenyl)- involves its ability to selectively bind to certain molecules and emit fluorescence upon excitation. When Ethane, 1,1-bis(p-ethylphenyl)- is excited with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light can be detected and used to study the behavior and interactions of the molecules that Ethane, 1,1-bis(p-ethylphenyl)- is bound to.
Efectos Bioquímicos Y Fisiológicos
Ethane, 1,1-bis(p-ethylphenyl)- has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and has not been approved for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments is its high selectivity and sensitivity. Ethane, 1,1-bis(p-ethylphenyl)- can selectively bind to certain molecules and emit fluorescence upon excitation, making it a powerful tool for studying the behavior and interactions of these molecules. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are also limitations to using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments. One of the primary limitations is its potential toxicity. While Ethane, 1,1-bis(p-ethylphenyl)- has not been shown to have any significant toxicity in vitro, its effects on living organisms are not well understood. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively expensive and may not be suitable for use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research involving Ethane, 1,1-bis(p-ethylphenyl)-. One area of interest is the development of new fluorescent probes based on the structure of Ethane, 1,1-bis(p-ethylphenyl)-. Researchers are exploring ways to modify the structure of Ethane, 1,1-bis(p-ethylphenyl)- to improve its selectivity and sensitivity for certain molecules.
Another potential future direction is the use of Ethane, 1,1-bis(p-ethylphenyl)- in the development of new diagnostic tools for diseases such as cancer. Researchers are exploring ways to use Ethane, 1,1-bis(p-ethylphenyl)- as a fluorescent probe for detecting cancer cells and monitoring the progression of the disease.
Overall, Ethane, 1,1-bis(p-ethylphenyl)- is a powerful tool for scientific research with a wide range of potential applications. While there are limitations to its use, researchers are continuing to explore new ways to use Ethane, 1,1-bis(p-ethylphenyl)- to advance our understanding of biological and biochemical processes.
Métodos De Síntesis
The synthesis of Ethane, 1,1-bis(p-ethylphenyl)- is a complex process that involves several steps. The most common method for synthesizing Ethane, 1,1-bis(p-ethylphenyl)- is through the reaction of p-ethylphenylmagnesium bromide with 1,1-dibromoethane in the presence of a palladium catalyst. This reaction results in the formation of Ethane, 1,1-bis(p-ethylphenyl)- as a white solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethane, 1,1-bis(p-ethylphenyl)- has a wide range of potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the primary uses of Ethane, 1,1-bis(p-ethylphenyl)- is as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. Ethane, 1,1-bis(p-ethylphenyl)- is particularly useful for studying membrane dynamics and protein-protein interactions due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
Propiedades
Número CAS |
10224-91-6 |
|---|---|
Nombre del producto |
Ethane, 1,1-bis(p-ethylphenyl)- |
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |
Clave InChI |
KXQKDDDZWYVBIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
SMILES canónico |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
Otros números CAS |
10224-91-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



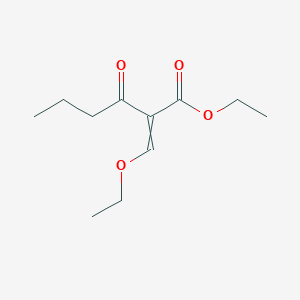

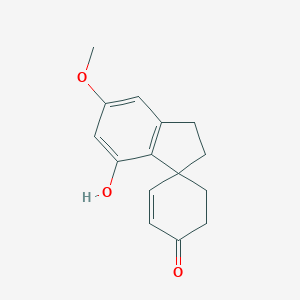
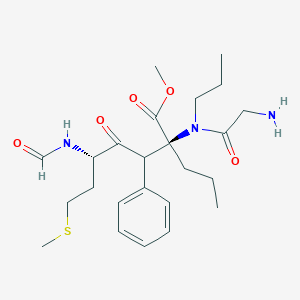
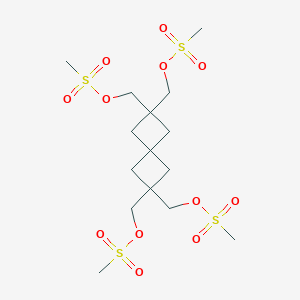
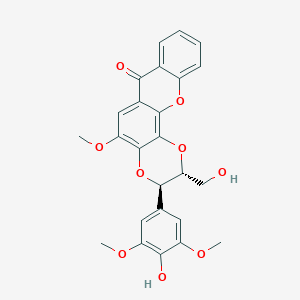
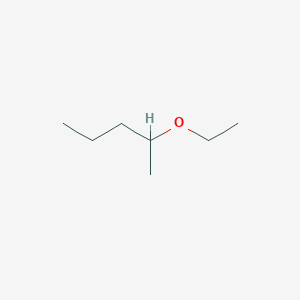
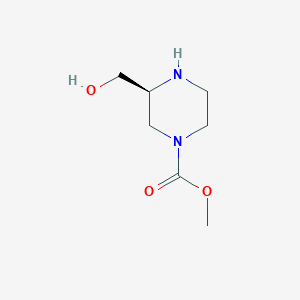

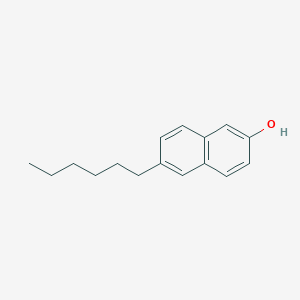
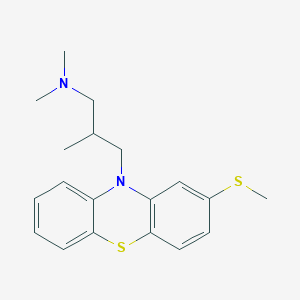
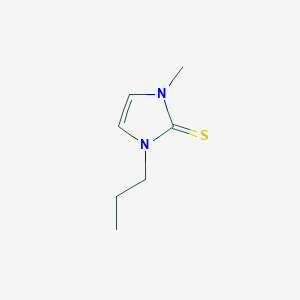
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
